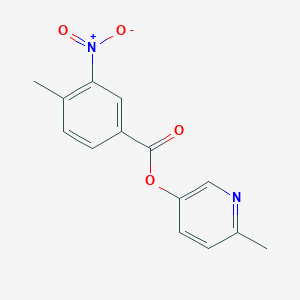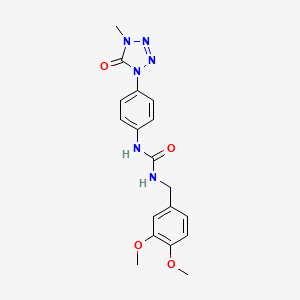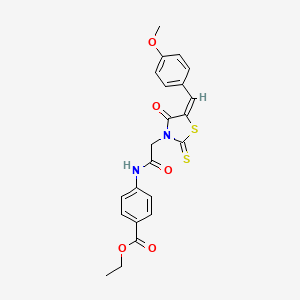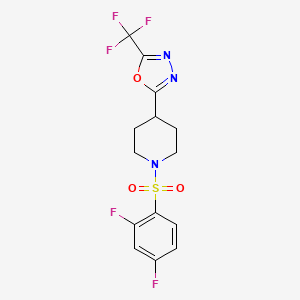
6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of esters It is composed of a pyridine ring substituted with a methyl group at the 6th position and a benzoate ester group substituted with a methyl group at the 4th position and a nitro group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate typically involves esterification reactions. One common method is the reaction between 6-methylpyridin-3-ol and 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia or amines for amide formation, lithium aluminum hydride for reduction to alcohols.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 6-Methylpyridin-3-yl 4-methyl-3-aminobenzoate.
Substitution: 6-Methylpyridin-3-yl 4-methyl-3-amidobenzoate, 6-Methylpyridin-3-yl 4-methyl-3-hydroxybenzoate.
Oxidation: 6-Methylpyridin-3-yl 4-methyl-3-carboxybenzoate.
Scientific Research Applications
6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its nitro and ester functionalities.
Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. The nitro group can be a precursor to bioactive amines.
Industry: Used in the production of specialty chemicals and materials. Its derivatives may have applications in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which may have biological activities. The pyridine ring can participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridin-3-yl benzoate: Lacks the nitro and methyl groups on the benzoate ring, making it less reactive in certain chemical reactions.
4-Methyl-3-nitrobenzoic acid: Lacks the pyridine ester group, limiting its applications in organic synthesis.
6-Methylpyridin-3-yl 4-nitrobenzoate: Similar structure but without the methyl group on the benzoate ring, affecting its steric and electronic properties.
Uniqueness
6-Methylpyridin-3-yl 4-methyl-3-nitrobenzoate is unique due to the presence of both nitro and methyl groups on the benzoate ring, along with the pyridine ester group. This combination of functional groups provides a unique reactivity profile, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(6-methylpyridin-3-yl) 4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-3-5-11(7-13(9)16(18)19)14(17)20-12-6-4-10(2)15-8-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXSOYXNAGGWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CN=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-propylacetamide](/img/structure/B2883683.png)

![2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2883685.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/new.no-structure.jpg)

![4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2883691.png)

![2-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2883694.png)
![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)
![N-(4-methoxyphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2883698.png)
![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)

![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)
